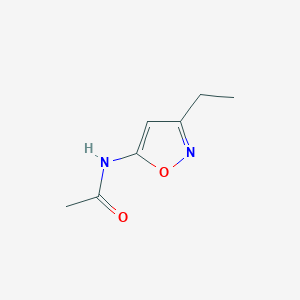
Acetamide,N-(3-ethyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-(3-ethyl-5-isoxazolyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethyl-5-isoxazolyl)- typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the copper(I)-catalyzed cycloaddition reaction, which provides high yields under moderate conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles, including Acetamide,N-(3-ethyl-5-isoxazolyl)-, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-(3-ethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Copper(I) chloride and tert-butyl nitrite are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Acetamide,N-(3-ethyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Acetamide,N-(3-ethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
5-Amino-3-methylisoxazole: Exhibits similar chemical reactivity and biological activities.
Uniqueness
Acetamide,N-(3-ethyl-5-isoxazolyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and acetylamino groups contribute to its specific reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-(3-ethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-4-7(11-9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
FRJAHEZFJVSFSP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















